sodium 2-bromobenzene-1-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

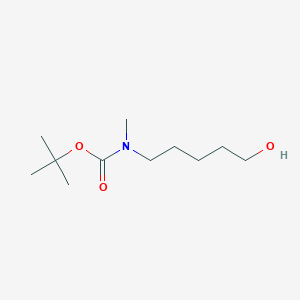

Sodium 2-bromobenzene-1-sulfinate is a chemical compound with the CAS Number: 89520-71-8 . It is a powder in physical form and has a molecular weight of 243.06 .

Synthesis Analysis

Sodium sulfinates, including sodium 2-bromobenzene-1-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The InChI code for sodium 2-bromobenzene-1-sulfinate is1S/C6H5BrO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Sodium sulfinates are widely useful coupling partners for constructing mainly three types of bonds that are largely studied in organic synthesis: (i) the S–S bonds for the synthesis of thiosulfonates (R–SO 2 S–R1); (ii) the N–S bonds to generate sulfonamides (R–SO 2 N–R 1 R 2); (iii) the S–C bond to form various compounds .Physical And Chemical Properties Analysis

Sodium 2-bromobenzene-1-sulfinate is a powder . It has a storage temperature of -10 degrees .Applications De Recherche Scientifique

Sulfonylation Reactions

Sodium sulfinates are powerful sulfonylating reagents. They participate in S–S bond-forming reactions, leading to the synthesis of thiosulfonates (R–SO₂S–R₁) . Thiosulfonates find applications in medicinal chemistry, agrochemicals, and materials science.

Sulfenylating Reactions

In certain conditions, sodium sulfinates act as sulfenylating agents. These reactions involve the formation of N–S bonds, resulting in sulfonamides (R–SO₂N–R₁R₂) . Sulfonamides are essential in pharmaceutical research, serving as antibacterial, antiviral, and anticancer agents.

C–S Bond Formation

Sodium sulfinates facilitate the creation of S–C bonds. This enables the synthesis of various sulfides, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have applications in organic synthesis, polymer chemistry, and materials science.

Site-Selective C–H Sulfonylation

Recent advancements include site-selective C–H sulfonylation using sodium sulfinates. This method allows direct functionalization of specific carbon–hydrogen bonds, streamlining complex syntheses .

Photoredox Catalysis

Sodium sulfinates participate in photoredox catalytic transformations. These reactions harness light energy to drive chemical processes, expanding the toolbox for synthetic chemists .

Electrochemical Synthesis

Electrochemical methods enable the direct synthesis of sodium sulfinates. These green and sustainable approaches offer unique opportunities for accessing organosulfur compounds .

Orientations Futures

Sodium sulfinates, including sodium 2-bromobenzene-1-sulfinate, have shown promise in the field of organosulfur chemistry, including sulfonyl radical-triggered photoredox catalysis and electrochemical synthesis . These areas could be potential future directions for research and application of this compound.

Mécanisme D'action

Mode of Action

Sodium sulfinates, in general, are known to act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Biochemical Pathways

Sodium sulfinates, in general, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of sodium 2-bromobenzene-1-sulfinate can be achieved through the sulfonation of 2-bromobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-bromobenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 2-bromobenzenesulfonic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture at room temperature for 30 minutes", "Slowly add water to the reaction mixture to dissolve the product", "Add sodium hydroxide to the reaction mixture to neutralize the acid", "Filter the resulting sodium 2-bromobenzene-1-sulfinate product and wash with water", "Dry the product under vacuum" ] } | |

Numéro CAS |

89520-71-8 |

Nom du produit |

sodium 2-bromobenzene-1-sulfinate |

Formule moléculaire |

C6H4BrNaO2S |

Poids moléculaire |

243.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.